Methyl dihydrojasmonate

説明

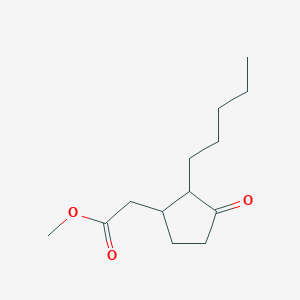

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Methyl Dihydrojasmonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydrojasmonate, a synthetic analog of the naturally occurring plant hormone methyl jasmonate, is a widely utilized fragrance ingredient with emerging applications in the pharmaceutical and agricultural sectors. Its characteristic jasmine-like aroma has made it a staple in the perfume industry. Beyond its olfactory properties, recent studies have highlighted its potential as an anti-cancer agent, capable of inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, a proposed synthesis route, and an examination of its putative signaling pathway in the context of cancer therapy.

Chemical and Physical Properties

This compound is a clear to pale yellow oily liquid.[1] It is characterized by a powerful, sweet-floral, jasmine-like odor with fruity undertones.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

| Synonyms | Hedione, Kharismal, MDJ | |

| CAS Number | 24851-98-7 | |

| Molecular Formula | C13H22O3 | [1] |

| Molar Mass | 226.316 g·mol−1 | [1] |

| Appearance | Clear to pale yellow oily liquid | [1][3] |

| Odor | Floral, jasmine-like, sweet, fruity | [2][3] |

| Boiling Point | 307.8 °C (586.0 °F; 581.0 K); 110 °C at 0.2 mmHg | [1][4] |

| Melting Point | < -20 °C | [5] |

| Density | 0.998 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.459 | [2][4] |

| Flash Point | 113 °C (235 °F; 386 K) - closed cup | [1][4] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [6] |

| Water Solubility | 91.72 mg/L @ 25 °C (estimated); ca. 0.574 g/L at 20 °C | [5][6] |

| Solubility in other solvents | Soluble in alcohol and oils. | [6][7] |

| logP (o/w) | 2.496 (estimated) | [6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical and physical properties of this compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, as its solubility is expected to be above 10-2 g/L.[8][9]

Principle: A supersaturated solution of this compound in water is prepared at a temperature above the test temperature and allowed to equilibrate at the test temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.[9]

Apparatus:

-

Constant temperature bath

-

Shaking device

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a flask containing deionized water.

-

Agitate the flask at a temperature slightly above the test temperature (e.g., 30 °C) for at least 24 hours to ensure saturation.

-

Transfer the flask to a constant temperature bath set at the test temperature (e.g., 20 ± 0.5 °C) and allow it to equilibrate for at least 24 hours with gentle stirring.[7]

-

After equilibration, cease stirring and allow the excess this compound to settle.

-

Centrifuge an aliquot of the aqueous phase to remove any undissolved substance.

-

Carefully remove a sample from the supernatant for analysis.

-

Quantify the concentration of this compound in the sample using a validated analytical method, such as GC-FID.

-

Repeat the determination until three successive measurements are within the specified range of variation.

Determination of Flash Point (ISO 2719: Pensky-Martens Closed Cup Method)

The flash point is determined using a Pensky-Martens closed cup tester.[2][10]

Principle: A brass test cup is filled with the sample and heated at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[2]

Apparatus:

-

Pensky-Martens closed cup flash point tester

-

Thermometer

-

Heating source

Procedure:

-

Fill the test cup with this compound to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Heat the apparatus at a steady rate of 5-6 °C per minute, while continuously stirring.

-

As the temperature approaches the expected flash point, apply the test flame at specified temperature intervals. For each test, the stirring is stopped, and the flame is dipped into the vapor space for one second and then withdrawn.

-

Record the temperature at which a distinct flash is observed inside the cup as the flash point.[4]

Determination of Density (Pycnometer Method)

Principle: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer. The volume of the pycnometer is calibrated using a liquid of known density, such as water.[6]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper with a capillary hole)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m0).

-

Fill the pycnometer with deionized water of a known temperature and density (ρwater). Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it (m1).

-

Calculate the volume of the pycnometer (V) using the formula: V = (m1 - m0) / ρwater.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with water.

-

Weigh the pycnometer filled with the sample (m2).

-

Calculate the density of the this compound (ρsample) using the formula: ρsample = (m2 - m0) / V.

Determination of Refractive Index (Abbe Refractometer)

Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[11][12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium D-line, 589 nm)

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prisms are clean and dry.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms to spread the liquid into a thin film.

-

Circulate water from the constant temperature bath through the prisms to maintain a constant temperature (e.g., 20 °C).

-

Adjust the light source and the refractometer's optics to bring the borderline between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

If a colored band is visible, adjust the compensator to remove the dispersion.

-

Read the refractive index directly from the instrument's scale.[13]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis, decarboxylation, and esterification.[14][15]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

Caption: Experimental Workflow for Synthesis.

Detailed Protocol:

-

Michael Addition: In a reaction flask, dissolve sodium methoxide in methanol. To this solution, add dimethyl malonate dropwise at room temperature. Then, add 2-pentyl-2-cyclopenten-1-one dropwise, maintaining the temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up 1: Quench the reaction by adding a weak acid (e.g., acetic acid). Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct.

-

Hydrolysis and Decarboxylation: To the crude adduct, add an aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) and heat the mixture to reflux for several hours. This will hydrolyze the esters and promote decarboxylation.

-

Work-up 2: After cooling, extract the resulting dihydrojasmonic acid with an organic solvent. Purify the acid if necessary.

-

Esterification: Dissolve the purified dihydrojasmonic acid in an excess of methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours.

-

Work-up 3: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the this compound with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by vacuum distillation to yield pure this compound.

Biological Activity and Signaling Pathway

This compound, being a close structural analog of methyl jasmonate, is presumed to exhibit similar biological activities, particularly in the context of cancer therapy. Methyl jasmonate has been shown to induce apoptosis in various cancer cell lines through a multi-faceted mechanism.[1][16]

Putative Signaling Pathway for Apoptosis Induction:

The proposed signaling pathway for methyl jasmonate-induced apoptosis, which is likely shared by this compound, involves the induction of reactive oxygen species (ROS), leading to the activation of downstream apoptotic cascades.[17][18]

Caption: Putative Apoptotic Signaling Pathway.

This intrinsic apoptotic pathway is initiated by an increase in intracellular ROS levels, which in turn leads to mitochondrial outer membrane permeabilization, mediated by the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[16][17]

Stability and Reactivity

This compound is generally considered stable under normal storage conditions. However, it can be sensitive to high temperatures, light, and air, which may lead to gradual decomposition.[7] It is a combustible liquid and should be stored away from heat and open flames.[4] In terms of reactivity, it can undergo addition reactions with nucleophilic reagents and alkylation reactions under alkaline conditions.[7]

Stability Testing Protocol (ICH Q1A(R2) Guideline):

To establish the shelf-life and appropriate storage conditions, a stability testing program should be implemented following ICH guidelines.[19][20]

Procedure:

-

Long-term Stability Testing: Store samples of this compound under controlled conditions of 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability Testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[21]

-

Analytical Tests: At each time point, the samples should be analyzed for appearance, odor, purity (by GC), and the presence of degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The detailed experimental protocols offer a practical framework for the accurate determination of its key physical and chemical characteristics. The outlined synthesis procedure and the putative signaling pathway for its apoptotic activity provide a solid foundation for further research into its therapeutic potential. A thorough understanding of these properties is paramount for its effective and safe application in various industrial and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 4. laboratuar.com [laboratuar.com]

- 5. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. intertekinform.com [intertekinform.com]

- 11. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 12. hinotek.com [hinotek.com]

- 13. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 14. Method for synthesizing (1R,2S)-methyl dihydrojasmonate - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN107805201B - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Methyl jasmonate: putative mechanisms of action on cancer cells cycle, metabolism, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 20. database.ich.org [database.ich.org]

- 21. snscourseware.org [snscourseware.org]

An In-depth Technical Guide to Methyl Dihydrojasmonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl dihydrojasmonate, a widely used aroma compound that is gaining attention for its potential therapeutic applications. This document details its chemical identity, physicochemical properties, synthesis protocols, biological activities, and spectroscopic data, tailored for a scientific audience.

Chemical Identification and Structure

This compound, commonly known by trade names such as Hedione®, is an ester aroma compound with a characteristic floral, jasmine-like scent.[1] It is a synthetic analog of methyl jasmonate, a naturally occurring plant hormone.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 24851-98-7[1][2][3][4][5] |

| IUPAC Name | methyl 2-(3-oxo-2-pentylcyclopentyl)acetate[5][6] |

| Synonyms | Hedione, Kharismal, Cepionate, Claigeon[2][3][5] |

| Chemical Formula | C₁₃H₂₂O₃[1][2][3][7] |

| SMILES | CCCCCC1C(CCC1=O)CC(=O)OC[2][6] |

| InChIKey | KVWWIYGFBYDJQC-UHFFFAOYSA-N[6][8] |

The structure of this compound consists of a cyclopentanone ring substituted with a pentyl group and a methyl acetate group. The relative stereochemistry of these two substituents (cis or trans) significantly influences the odor profile. The cis-isomer is noted for having a much more powerful and characteristic jasmine aroma.[3][9]

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow oily liquid.[4][10] It is sparingly soluble in water but soluble in alcohols and oils.[1][4][6] A summary of its key physical, chemical, and toxicological properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 226.31 g/mol [2][3][7] |

| Appearance | Clear, colorless to pale yellow oily liquid[4][10][11] |

| Density | 0.998 g/mL at 25 °C[3][12] |

| Boiling Point | 110 °C at 0.2 mmHg[3][4] |

| Flash Point | 113 - 134 °C[2][4] |

| Vapor Pressure | 0.0003 - 0.001 mmHg at 20-25 °C[1][2][4] |

| Water Solubility | 91.72 mg/L at 25 °C (estimated)[1] |

| logP (o/w) | 2.5 - 2.7[1][2] |

| Refractive Index | 1.458 - 1.462 at 20 °C[4] |

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Route |

| LD₅₀ | >5.0 g/kg[12][13] | Rat | Oral |

| LD₅₀ | >5.0 g/kg[13] | Rabbit | Dermal |

| LD₅₀ | 1397.2 mg/kg[13] | Mouse | Intraperitoneal |

| Mutagenicity/Genotoxicity | Not considered to possess mutagenic or genotoxic potential[13] |

Synthesis of this compound

A common and efficient industrial synthesis of this compound involves a three-step process starting from the aldol condensation of cyclopentanone and valeraldehyde. The resulting α,β-unsaturated ketone is then subjected to a Michael addition with dimethyl malonate, followed by saponification, decarboxylation, and esterification.

Experimental Protocols

Protocol 1: Synthesis of 2-Pentyl-2-cyclopenten-1-one (Intermediate) [14][15][16]

-

Aldol Condensation: To a jacketed reactor charged with cyclopentanone (e.g., 9.0 moles) and water, add an aqueous solution of sodium hydroxide while maintaining the temperature at approximately 30°C.

-

Slowly add n-valeraldehyde (e.g., 5.0 moles) dropwise to the mixture, ensuring the temperature does not exceed 32°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at 30°C.

-

Quench the reaction by adding acetic acid and water.

-

Dehydration and Isomerization: Separate the organic layer. The resulting 2-pentylidenecyclopentanone can be isomerized to the more stable 2-pentyl-2-cyclopenten-1-one by heating with an acid catalyst (e.g., 5% HBr in butanol or p-toluenesulfonic acid).

-

Purify the product by vacuum distillation to yield 2-pentyl-2-cyclopenten-1-one.

Protocol 2: Synthesis of this compound from 2-Pentyl-2-cyclopenten-1-one [3][9][15]

-

Michael Addition: Prepare a solution of sodium methoxide in methanol. Add dimethyl malonate (e.g., 3.4 moles) to this solution at 25°C.

-

Cool the mixture to -5°C and add 2-pentyl-2-cyclopenten-1-one (e.g., 2.8 moles) dropwise over 40 minutes.

-

Stir the reaction mixture at -5°C for 1 hour.

-

Neutralize the reaction with acetic acid and allow it to warm to room temperature.

-

Extract the product, dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate, using an appropriate solvent and wash the organic layer.

-

Decarboxylation and Esterification: The malonic ester intermediate is hydrolyzed and decarboxylated. A common method involves heating the intermediate with water in an autoclave at high temperatures (e.g., 180-200°C). This directly yields (2-pentyl-3-oxocyclopentyl)acetic acid.

-

The resulting carboxylic acid is then esterified using methanol and an acid catalyst (e.g., sulfuric acid) to produce this compound.

-

The final product is purified by vacuum distillation, collecting the fraction at 140-141°C (2-3 mmHg) to yield this compound.[3]

Biological Activity and Signaling Pathways

Beyond its established role in the fragrance industry, this compound has demonstrated significant biological activity, positioning it as a compound of interest for drug development.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines, including leukemia, lung, breast, and prostate cancer.[13] The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[13] It triggers the opening of the mitochondrial permeability transition pore complex (mPTP), which leads to the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death.

Other Biological Activities

-

Anti-fatigue Effects: A recent study demonstrated that this compound exhibits anti-fatigue properties in a rat model. It was shown to abrogate stress-induced increases in inflammatory markers, suggesting an inhibitory effect on stress-induced inflammation.[17][18]

-

Plant Signaling: As a jasmonate, it is involved in plant defense and development. Recent research in grapes shows it can enhance aroma by modulating the lipoxygenase (LOX) pathway.[19]

Experimental Protocol for Cytotoxicity Assessment

Protocol 3: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity [13]

-

Cell Plating: Plate cells in a 96-well plate at a density of 10,000 cells/well. Allow them to attach for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 12.5, 25, 50 µL/mL). Add the different concentrations to the cell monolayers in triplicate wells.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. Wash the plates five times with deionized water.

-

Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Measurement: Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the color intensity (optical density) at a wavelength of 510 nm using an ELISA plate reader. The optical density is proportional to the number of viable cells.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Key data from various techniques are summarized below.

Table 4: Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts (δ) |

| ¹³C NMR | δ (ppm): 219.6, 178.1, 54.1, 38.7, 37.7, 37.6, 32.0, 27.7, 27.1, 26.2, 22.4, 14.0 (in CDCl₃)[20] |

| (100 MHz, CDCl₃) | |

| IR | ν (cm⁻¹): 2955, 2930, 2859 (C-H stretch), 1739 (C=O ester & ketone), 1437, 1166 (C-O stretch)[20] |

| (KBr) | |

| GC-MS | Molecular Ion (M⁺): m/z 226. Key fragments can be observed corresponding to the loss of the methoxy group (-OCH₃, m/z 195), the entire methoxycarbonyl group (-COOCH₃, m/z 167), and cleavage of the pentyl side chain.[5] |

This guide provides core technical information on this compound for research and development purposes. The data compiled herein facilitates a deeper understanding of its chemical nature, synthesis, and burgeoning biological significance.

References

- 1. (-)-methyl dihydrojasmonate, 2630-39-9 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. This compound CAS#: 24851-98-7 [m.chemicalbook.com]

- 4. This compound, 24851-98-7 [thegoodscentscompany.com]

- 5. Hedione | C13H22O3 | CID 102861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 24851-98-7 | >98% [smolecule.com]

- 7. Perfumers Apprentice - Methyl Dihydro Jasmonate HC [shop.perfumersapprentice.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 24851-98-7 [chemicalbook.com]

- 10. This compound: Uses, Properties, and Applications [zxchem.com]

- 11. acsint.biz [acsint.biz]

- 12. chembk.com [chembk.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. US4260830A - Process for the preparation of this compound and lower alkyl homologues - Google Patents [patents.google.com]

- 16. GB2486686A - Process for producing 2 alkyl-cyclopent-2-enone compounds - Google Patents [patents.google.com]

- 17. Anti-fatigue activity of this compound and linalool in a rat model evaluated by a novel index for neuro-immune and oxidative stress interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN101519355B - Method for preparing this compound - Google Patents [patents.google.com]

The Enigmatic Presence of Methyl Dihydrojasmonate in the Plant Kingdom: A Technical Guide for Researchers

Abstract

Methyl dihydrojasmonate (MDHJ), a saturated derivative of the well-known phytohormone methyl jasmonate (MeJA), represents an intriguing yet underexplored component of the jasmonate family in plants. While its synthetic applications in agriculture and fragrance industries are established, its natural occurrence, biosynthesis, and specific physiological roles remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding of MDHJ in plants, synthesizing available data on its natural presence, outlining putative biosynthetic and signaling pathways, and presenting detailed experimental protocols for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the function of this elusive signaling molecule.

Introduction: The Jasmonate Family and the Rise of a Lesser-Known Derivative

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses to a wide array of biotic and abiotic stresses.[1] The most extensively studied jasmonates include jasmonic acid (JA), its volatile methyl ester, methyl jasmonate (MeJA), and the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[2] These compounds are central to the plant's immune response, orchestrating the expression of defense-related genes and the production of protective secondary metabolites.[3]

In recent years, attention has begun to shift towards other members of the jasmonate family, including their dihydro-derivatives. This compound (MDHJ), while commercially utilized as a synthetic plant growth regulator and fragrance compound, has been identified as a naturally occurring volatile in some plant species. However, a significant knowledge gap exists regarding its endogenous concentrations, precise biosynthetic pathway, and specific signaling mechanisms in plants. Understanding the natural role of MDHJ is crucial for a complete picture of jasmonate-mediated regulation and may unveil novel targets for crop improvement and the development of plant-derived therapeutics.

Natural Occurrence of this compound and Related Compounds

The natural occurrence of MDHJ in the plant kingdom is not as extensively documented as that of other jasmonates. However, evidence suggests its presence in select species, often as a minor component of the volatile organic compound (VOC) profile. Dihydrojasmonic acid, the precursor to MDHJ, has also been identified in a few plant species.

Table 1: Documented Natural Occurrence of Dihydrojasmonic Acid and this compound in Plants

| Compound | Plant Species | Family | Tissue/Organ | Reference(s) |

| (-)-Dihydrojasmonic acid | Vicia faba (Faba Bean) | Fabaceae | Immature fruits | [4] |

| (-)-Dihydrojasmonic acid | Solanum lycopersicum (Tomato) | Solanaceae | Not specified | [4] |

| This compound | Pine honey | - | - | |

| This compound | Rhododendron honey | - | - | |

| This compound | Jasmine | - | - |

Note: The quantitative data on the endogenous levels of this compound in various plant tissues under different physiological conditions are scarce in the current literature.

Biosynthesis of Jasmonates: A Putative Pathway to this compound

The biosynthesis of jasmonic acid is a well-characterized process known as the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes.[5] The formation of dihydrojasmonic acid is believed to be a modification of this central pathway.

The key steps in jasmonate biosynthesis are:

-

Release of α-linolenic acid: Stress signals activate phospholipases, which release α-linolenic acid from chloroplast membranes.

-

Oxygenation: Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid.

-

Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert the hydroperoxide into 12-oxophytodienoic acid (OPDA).

-

Reduction: In the peroxisome, 12-oxophytodienoate reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6]

-

β-oxidation: Three cycles of β-oxidation shorten the octanoic acid side chain to produce (+)-7-iso-jasmonic acid.

-

Methylation: Jasmonic acid can then be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to form methyl jasmonate.[7]

The formation of dihydrojasmonic acid likely involves the reduction of the pentenyl side chain of jasmonic acid. While the specific enzyme responsible for this reduction has not been definitively identified, it is plausible that an OPR isoenzyme or another reductase is involved. The substrate specificity of OPR3 is a critical area of ongoing research, with studies showing it can reduce various stereoisomers of OPDA.[8][9] It is possible that OPR3 or a related enzyme could also act on jasmonic acid itself to produce dihydrojasmonic acid, which could then be methylated to form MDHJ.

Jasmonate Signaling: The Presumed Mechanism of Action for this compound

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive form, JA-Ile.[10] Due to its structural similarity, it is hypothesized that MDHJ, or its de-esterified form, dihydrojasmonic acid, may interact with components of this pathway, potentially after conversion to a bioactive conjugate.

The core components of the jasmonate signaling pathway are:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for JA-Ile.[10]

-

JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of transcriptional repressors that bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix transcription factor that is a master regulator of jasmonate-responsive genes.

In the absence of a jasmonate signal, JAZ proteins are bound to MYC2, preventing the transcription of target genes. Upon stress, the levels of JA-Ile increase, leading to the formation of a COI1-JA-Ile-JAZ complex. This complex formation targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ releases MYC2, allowing it to activate the expression of a wide range of defense and developmental genes.[10] While a specific receptor for MDHJ has not been identified, it is plausible that it or a derivative interacts with COI1, possibly with a different affinity than JA-Ile, leading to the modulation of jasmonate-responsive gene expression.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Olfactory Properties of Methyl Dihydrojasmonate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dihydrojasmonate (MDJ), a synthetic analog of the naturally occurring methyl jasmonate found in jasmine and other floral scents, is a cornerstone of modern perfumery. Commercially known by trade names such as Hedione® and Kharismal®, its complex and versatile olfactory profile, ranging from floral and citrusy to dense and fatty-floral, is a direct consequence of its stereochemistry.[1][2] MDJ possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(+)-cis (epi-methyl dihydrojasmonate), (1S,2R)-(-)-cis, (1R,2R)-(-)-trans, and (1S,2S)-(+)-trans. The spatial arrangement of the pentyl and carboxymethyl side chains on the cyclopentanone ring (cis or trans) and their absolute configuration (R or S) profoundly influence the molecule's interaction with olfactory receptors, resulting in distinct odor characteristics and potencies. This guide provides a comprehensive overview of the olfactory properties of these isomers, details the experimental protocols used for their characterization, and elucidates the signaling pathway of a key receptor involved in its perception.

Olfactory Properties of this compound Isomers

The four stereoisomers of this compound exhibit a remarkable range of olfactory properties, from intensely floral to virtually odorless. The cis-isomers are generally considered to be the most significant contributors to the characteristic jasmine-like aroma of commercial MDJ mixtures.[3] The sensory profiles and odor recognition thresholds of the individual stereoisomers are summarized in the tables below.

Qualitative Olfactory Descriptors

| Isomer | Configuration | Olfactory Description |

| (+)-cis-MDJ | (1R,2S) | The most potent isomer, possessing a strong, fruity, and sweet-floral, tenacious jasmine-like character.[3] |

| (-)-cis-MDJ | (1S,2R) | Less intense than the (+)-cis form, with a perfume-like character and a herbal and floral background.[3] |

| (-)-trans-MDJ | (1R,2R) | Floral, sweet, and jasmine-like. |

| (+)-trans-MDJ | (1S,2S) | Described as having a floral, fatty, cis-jasmone, hay-like character with a slight lemon peel note, and is considered weak. |

Quantitative Olfactory Thresholds

The odor recognition threshold is the lowest concentration of an odorant that can be recognized and identified. The significant differences in these thresholds among the MDJ isomers highlight the high degree of selectivity of the human olfactory system.

| Isomer | Configuration | Odor Recognition Threshold (ppb) |

| (+)-cis-MDJ | (1R,2S) | 15[4] |

| (-)-cis-MDJ | (1S,2R) | 12,500[4] |

| (-)-trans-MDJ | (1R,2R) | 240[4] |

| (+)-trans-MDJ | (1S,2S) | 15,360[4] |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Isomer Separation and Sensory Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.[5]

Methodology:

-

Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., diethyl ether).

-

Gas Chromatographic Separation:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Column: A chiral stationary phase is essential for the separation of the enantiomers. A commonly used column is a fused silica capillary column coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory evaluation.

-

-

Olfactometry:

-

A trained panelist sniffs the effluent from the olfactometry port, which is humidified to prevent nasal dryness.

-

The panelist records the retention time and provides a detailed description of the odor of each eluting compound.

-

-

Data Analysis: The retention times of the odor events are correlated with the mass spectral data to identify the specific isomer responsible for each scent.

Luciferase Reporter Assay for VN1R1 Receptor Activation

This in vitro assay is used to determine if a compound (ligand) activates a specific G protein-coupled receptor (GPCR), in this case, the putative human pheromone receptor VN1R1, by measuring the downstream activation of a reporter gene (luciferase).[7][8]

Methodology:

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells are transiently co-transfected with two plasmids: one containing the gene for the human VN1R1 receptor and another containing a luciferase reporter gene linked to a cyclic AMP (cAMP) response element (CRE).

-

-

Ligand Stimulation:

-

After an incubation period to allow for receptor expression, the cells are treated with various concentrations of the individual this compound isomers. A control group receives only the vehicle (e.g., DMSO).

-

-

Cell Lysis and Luciferase Assay:

-

The cells are lysed to release the intracellular components, including the expressed luciferase enzyme.

-

A luciferase substrate (e.g., luciferin) is added to the cell lysate.

-

If the VN1R1 receptor was activated by an MDJ isomer, the resulting increase in intracellular cAMP will have driven the expression of the luciferase gene. The luciferase enzyme will then catalyze the oxidation of luciferin, producing a measurable light signal (bioluminescence).

-

-

Data Analysis:

-

The luminescence is measured using a luminometer.

-

The intensity of the light signal is directly proportional to the level of receptor activation. The results are typically expressed as a fold increase in luciferase activity over the vehicle control.

-

Fura-2 AM Calcium Imaging in HEK293 Cells

This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. The activation of many GPCRs, including VN1R1, leads to an increase in [Ca2+]i.[3][4]

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured on glass coverslips and transfected with the plasmid containing the gene for the human VN1R1 receptor.

-

-

Dye Loading:

-

The cells are incubated with Fura-2 AM, a cell-permeant ratiometric calcium indicator. Inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytoplasm.

-

-

Calcium Imaging:

-

The coverslip with the loaded cells is placed on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is recorded at ~510 nm.

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm is directly proportional to the intracellular calcium concentration.

-

-

Ligand Stimulation:

-

A baseline [Ca2+]i is recorded.

-

A solution containing an MDJ isomer is then perfused over the cells.

-

-

Data Analysis:

-

An increase in the 340/380 nm fluorescence ratio upon addition of the MDJ isomer indicates that the receptor has been activated, leading to an influx of calcium into the cytoplasm.

-

VN1R1 Signaling Pathway

Recent research has identified the vomeronasal-type receptor 1 (VN1R1), a G protein-coupled receptor, as a receptor for this compound (Hedione).[6] The activation of VN1R1 by MDJ isomers initiates an intracellular signaling cascade that ultimately leads to a neuronal response.

The binding of an MDJ isomer to the VN1R1 receptor induces a conformational change in the receptor, leading to the activation of the associated G protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in the second messenger cAMP leads to the activation of protein kinase A (PKA). PKA, in turn, can phosphorylate and modulate the activity of various downstream targets, including ion channels, resulting in an influx of calcium ions and subsequent neuronal signaling. This signaling in the olfactory system is then processed in higher brain centers, leading to the perception of the distinct aroma of the MDJ isomer.

Conclusion

The olfactory properties of this compound are a clear and compelling example of the importance of stereochemistry in determining the biological activity of a molecule. The significant differences in odor character and potency among the four stereoisomers underscore the high degree of specificity in the interactions between odorants and their receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other odorants, while the elucidation of the VN1R1 signaling pathway offers insights into the molecular mechanisms underlying our sense of smell. Further research in this area will undoubtedly continue to unravel the complexities of olfaction and may pave the way for the development of novel fragrance ingredients and a deeper understanding of chemosensory communication.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Calcium-induced calcium release in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainvta.tech [brainvta.tech]

- 5. Receptor-activated calcium influx in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of Methyl Dihydrojasmonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of methyl dihydrojasmonate, a significant fragrance and flavor compound with emerging biological relevance. This document details their chemical structures, physicochemical properties, synthesis, separation, and biological activities, with a focus on providing actionable data and protocols for laboratory and research applications.

Chemical Structure and Stereochemistry

This compound, systematically named methyl (3-oxo-2-pentylcyclopentyl)acetate, is a cyclopentanone derivative with two stereocenters, giving rise to four possible stereoisomers. The cis and trans isomers refer to the relative configuration of the two substituents on the cyclopentanone ring: the pentyl group at C2 and the carboxymethyl group at C1.

-

Cis Isomer: The pentyl and carboxymethyl groups are on the same side of the cyclopentanone ring. The cis-isomer is often associated with a more potent, radiant, and diffusive floral, jasmine-like aroma.[1]

-

Trans Isomer: The pentyl and carboxymethyl groups are on opposite sides of the ring. The trans-isomer is typically described as having a warmer and more rounded scent.[1]

Commercial this compound is usually a mixture of these isomers.[2][3] A specific high-end formulation, often referred to as "High cis Hedione," contains a higher proportion of the cis-isomer and is prized for its superior diffusive properties in perfumery.[1]

Physicochemical Properties

The ratio of cis to trans isomers significantly influences the overall physical and olfactory properties of this compound. The following table summarizes the available physicochemical data for the individual isomers and their mixture.

| Property | cis-Methyl Dihydrojasmonate | trans-(-)-Methyl Dihydrojasmonate | Mixture of cis and trans Isomers |

| Molecular Formula | C₁₃H₂₂O₃ | C₁₃H₂₂O₃ | C₁₃H₂₂O₃ |

| Molecular Weight | 226.31 g/mol | 226.31 g/mol | 226.31 g/mol |

| Appearance | Colorless to pale yellow liquid | Liquid | Colorless to pale yellow liquid[2][3][4] |

| Boiling Point | Data not available | 109-112 °C at 0.2 mmHg[5] | 110 °C at 0.2 mmHg |

| Density | Data not available | Data not available | 0.998 g/mL at 25 °C |

| Refractive Index | Data not available | Data not available | n20/D 1.459 |

| Solubility | Data not available | 0.28 mg/mL in water[5] | Insoluble in water |

| Odor Profile | Powerful, floral, jasmine-like, diffusive[1] | Warmer, rounded floral scent[1] | Floral, jasmine-like |

Synthesis of this compound Isomers

The industrial synthesis of this compound typically yields a mixture of cis and trans isomers. A common synthetic route involves the Michael addition of a malonate ester to 2-pentyl-2-cyclopenten-1-one.[1]

General Synthesis Protocol via Michael Addition

This protocol describes a representative synthesis of a cis/trans mixture of this compound.

Step 1: Michael Addition

-

To a stirred solution of sodium methoxide in methanol, slowly add dimethyl malonate at room temperature.

-

After stirring for 15-30 minutes, add 2-pentyl-2-cyclopenten-1-one dropwise, maintaining the temperature below 30°C.

-

Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude Michael adduct.

Step 2: Decarboxylation

-

The crude adduct is heated in a suitable solvent (e.g., DMSO with added water and NaCl) at a high temperature (typically 150-180°C) to effect saponification and decarboxylation.

-

The reaction is monitored until the evolution of CO₂ ceases.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield dihydrojasmonic acid.

Step 3: Esterification

-

The crude dihydrojasmonic acid is dissolved in methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the excess methanol is removed, and the residue is worked up by extraction with an organic solvent, followed by washing with a sodium bicarbonate solution and brine.

-

The final product is purified by vacuum distillation to yield a mixture of cis and trans this compound.

Caption: General workflow for the synthesis of this compound.

Enrichment of the cis-Isomer

Obtaining a higher proportion of the cis-isomer is desirable for certain applications. One reported method involves the isomerization of the trans-isomer.

Protocol for Microwave-Assisted Isomerization A patented method describes the use of microwave irradiation to facilitate the conversion of the trans-isomer to a mixture enriched in the cis-isomer.[6]

-

Materials: A mixture of cis/trans this compound (or purified trans-isomer), and a catalyst (e.g., sodium carbonate, sodium sulfate, or other salts).

-

Procedure:

-

The this compound isomer mixture and the catalyst (mass ratio of approximately 80-90:1) are placed in a microwave reactor.

-

The reactor is purged with nitrogen.

-

Microwave irradiation is applied (e.g., 0.2-0.5 kW) for a short duration (2-10 minutes).

-

After the reaction, the mixture is rapidly cooled by adding it to ice water.

-

The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the resulting product is a mixture with an increased content of the cis-isomer.

-

Caption: Conceptual workflow for cis-isomer enrichment.

Separation and Analysis of Isomers

Chiral gas chromatography (GC) is the primary method for the separation and quantification of the stereoisomers of this compound.

Chiral Gas Chromatography Protocol

This protocol provides a typical starting point for the chiral GC analysis of this compound isomers. Optimization may be required based on the specific instrument and column used.

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A chiral capillary column, typically with a cyclodextrin-based stationary phase (e.g., a derivatized β-cyclodextrin column).

-

Carrier Gas: Helium or Hydrogen.

-

Injection:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 220°C.

-

Hold: 10 minutes at 220°C.

-

-

Detector:

-

FID Temperature: 280°C

-

Caption: Workflow for the chiral GC analysis of this compound isomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and characterization of this compound isomers.

-

¹H and ¹³C NMR: Provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of the isomers based on subtle shifts in their signals.

-

IR Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbonyl groups of the ketone and the ester, and the C-O bonds.

Spectra for this compound can be found in public databases such as SpectraBase.[7][8]

Biological Activity and Signaling Pathway

While primarily known for its use in fragrances, this compound belongs to the jasmonate family of plant hormones, which are crucial regulators of plant growth, development, and defense responses. Jasmonates are involved in signaling pathways that are activated in response to biotic and abiotic stresses.

The jasmonate signaling pathway involves a cascade of enzymatic reactions and transcriptional regulation. A simplified representation of this pathway is provided below.

Caption: Simplified jasmonate signaling pathway in plants.

Recent studies have also explored the potential of this compound in other biological contexts, including its pro-apoptotic effects on certain cancer cell lines.[9] This suggests that the biological activities of these isomers may extend beyond plant physiology and warrant further investigation in the context of drug development.

Conclusion

The cis and trans isomers of this compound exhibit distinct olfactory and potentially different biological properties. Understanding their synthesis, separation, and characterization is crucial for their effective application in the fragrance industry and for exploring their potential in other scientific fields. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with these important molecules. Further research into the specific biological activities of the individual isomers is a promising area for future investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 24851-98-7 [thegoodscentscompany.com]

- 5. This compound, trans-(-)- | C13H22O3 | CID 1738124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101613277B - Method for improving content of cis-methyl-dihydrojasmonate - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. selleckchem.com [selleckchem.com]

Spectroscopic Analysis of Methyl Dihydrojasmonate: A Technical Guide

Introduction: Methyl dihydrojasmonate (MDJ), commonly known by trade names such as Hedione®, is a widely utilized aroma compound prized for its delicate, radiant jasmine and citrus fragrance.[1][2] With the chemical formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol , its structure consists of a cyclopentanone ring with two substituents: a pentyl group and a methyl acetate group.[3] As a critical ingredient in modern perfumery and a subject of interest in various chemical syntheses, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented below were obtained in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in the pentyl chain, the cyclopentanone ring, and the methyl acetate moiety. While a fully resolved and assigned peak list is not consistently available across public literature, a representative dataset is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| 3.71 | s | 3H | -OCH₃ (Ester methyl protons) |

| 2.70 - 2.31 | m | 4H | -CH₂-C=O, -CH-C=O |

| 2.28 - 2.10 | m | 2H | -CH₂-COOCH₃ |

| 1.92 - 1.61 | m | 4H | Ring -CH₂- |

| 1.38 - 1.10 | m | 6H | Pentyl chain -CH₂- |

| 0.93 - 0.83 | m | 3H | Pentyl chain -CH₃ |

Table 1: ¹H NMR spectroscopic data for this compound in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of cis and trans isomers, spectra can be complex. The following table represents a compilation of expected chemical shifts.

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~219 | C=O (Ketone on cyclopentanone ring) |

| ~173 | C=O (Ester) |

| ~54 | -CH- (Ring carbon attached to pentyl group) |

| ~51 | -OCH₃ (Ester methyl carbon) |

| ~48 | -CH- (Ring carbon attached to acetate group) |

| ~38 | -CH₂- (Ring carbon) |

| ~37 | -CH₂-COOCH₃ |

| ~32 | -CH₂- (Pentyl chain) |

| ~28 | -CH₂- (Pentyl chain) |

| ~27 | -CH₂- (Ring carbon) |

| ~25 | -CH₂- (Pentyl chain) |

| ~22 | -CH₂- (Pentyl chain) |

| ~14 | -CH₃ (Pentyl chain) |

Table 2: Provisional ¹³C NMR chemical shifts for this compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 - 2870 | Strong | C-H Aliphatic Stretch |

| ~1736 | Strong | C=O Ester Stretch |

| ~1701 | Strong | C=O Ketone Stretch (Cyclopentanone) |

| ~1259 | Strong | C-O Ester Stretch |

| ~1181 | Strong | C-O Stretch |

Table 3: Key IR absorption bands for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 226 | Low | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - C₅H₁₀]⁺ |

| 153 | Moderate | [M - CH₂COOCH₃]⁺ |

| 83 | 100 (Base Peak) | [C₅H₇O]⁺ |

Table 4: Key fragments in the Electron Ionization (EI) Mass Spectrum of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. Integrate the signals in the ¹H spectrum.

IR Spectroscopy (ATR-FTIR) Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the oven to ensure separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature and transfer line temperature (e.g., 250°C and 280°C, respectively).

-

Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will automatically acquire mass spectra across the entire chromatographic run.

-

Data Processing: Identify the chromatographic peak corresponding to this compound. Extract the mass spectrum for this peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Thermochemical and Physical Properties of Methyl Dihydrojasmonate

For Researchers, Scientists, and Drug Development Professionals

Methyl dihydrojasmonate, a synthetic fragrance compound with a characteristic jasmine-like aroma, is a cornerstone ingredient in the perfumery and cosmetics industries.[1][2][3] A thorough understanding of its physicochemical properties is essential for its application in product formulation, for ensuring stability, and for predicting its behavior in various matrices. This technical guide provides a summary of the available physical data for this compound, outlines common synthetic pathways, and details the experimental protocols that would be employed to determine its key thermochemical properties.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources. It is important to note that commercial this compound is typically a mixture of cis and trans isomers, which can influence its properties.[4][5][6]

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₃ |

| Molar Mass | 226.31 g/mol [1][7] |

| Appearance | Clear to pale yellow oily liquid[1][7][8] |

| Odor | Floral, jasmine-like, with citrus and fruity notes[4][5][9][10] |

| Boiling Point | 110 °C at 0.2 mmHg[5][9]; 307.8 °C (estimated)[1] |

| Density | 0.998 g/mL at 25 °C[5][9] |

| Refractive Index (n20/D) | 1.459 (lit.)[5][9] |

| Flash Point | 113 °C (closed cup)[1] |

| Vapor Pressure | <0.001 mmHg at 20°C; 0.0003 hPa at 20°C; 0.0006 hPa at 25°C[6][11] |

| Solubility | Soluble in oils and ethanol; very slightly soluble in water[3][11] |

| Purity (typical) | > 97.0 % (sum of isomers), with varying ratios of cis and trans isomers[7] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. A common and well-established route involves the Michael addition of a malonic acid ester to 2-pentyl-2-cyclopenten-1-one.[4][5] This is followed by hydrolysis, decarboxylation, and subsequent esterification to yield the final product.[4][5][10]

The precursor, 2-pentyl-2-cyclopenten-1-one, is typically prepared via an aldol condensation between cyclopentanone and valeraldehyde.[5] The resulting 2-pentylidenecyclopentanone then undergoes isomerization.[5] The ratio of cis and trans isomers of the final this compound product can be influenced by the synthesis and purification methods, with "high-cis" variants being particularly valued for their potent aroma.[4][5]

Below is a diagram illustrating a common synthetic pathway for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. Buy this compound | 24851-98-7 | >98% [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 24851-98-7 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. acsint.biz [acsint.biz]

- 8. This compound, 24851-98-7 [thegoodscentscompany.com]

- 9. This compound CAS#: 24851-98-7 [m.chemicalbook.com]

- 10. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 11. scent.vn [scent.vn]

Environmental Fate and Degradation of Methyl Dihydrojasmonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dihydrojasmonate (MDJ), a synthetic fragrance ingredient widely used in cosmetics, perfumes, and other consumer products, is valued for its pleasant jasmine-like floral and citrus scent. Its widespread use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential impact on ecosystems. This technical guide provides a comprehensive overview of the available information on the environmental persistence, degradation, and bioaccumulation potential of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₃ | |

| Molecular Weight | 226.31 g/mol | |

| Water Solubility | Very slightly soluble | |

| Log P (Octanol-Water Partition Coefficient) | 2.7 - 3.0 (estimated) | |

| Vapor Pressure | Low |

Note: The Log P value suggests a moderate potential for bioaccumulation.

Environmental Fate and Degradation Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes.

Figure 1: Potential environmental fate pathways of this compound.

Biodegradation

Biodegradation is expected to be the primary degradation pathway for this compound in the environment. While specific quantitative data from ready biodegradability tests (e.g., OECD 301F) are not publicly available, the chemical structure of this compound, an ester, suggests that it is susceptible to microbial degradation.

Quantitative Data Summary: Biodegradation

| Test Guideline | Endpoint | Result | Reference |

| OECD 301F (Ready Biodegradability: Manometric Respirometry Test) | % Degradation (28 days) | Data not publicly available. Expected to be readily biodegradable. | |

| Soil Biodegradation (e.g., OECD 307) | DT50 (Half-life) | Data not publicly available. | |

| Sediment Biodegradation (e.g., OECD 308) | DT50 (Half-life) | Data not publicly available. |

Experimental Protocol: OECD 301F - Ready Biodegradability: Manometric Respirometry Test

This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.

Figure 2: Experimental workflow for the OECD 301F biodegradability test.

Methodology:

-

Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and aerated.

-

Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

-

Test Setup: The test substance, a reference compound (of known biodegradability, e.g., sodium benzoate), and a toxicity control (test substance + reference compound) are added to separate respirometer flasks containing the inoculated mineral medium. A blank control containing only the inoculum and mineral medium is also prepared.

-

Incubation: The sealed flasks are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.

-

Measurement: The consumption of oxygen is measured continuously using a respirometer.

-

Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance (corrected for the oxygen uptake in the blank) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Abiotic Degradation

Hydrolysis

As an ester, this compound has the potential to undergo hydrolysis, breaking down into its corresponding carboxylic acid and alcohol. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data Summary: Hydrolysis

| Test Guideline | Endpoint | Result | Reference |

| OECD 111 (Hydrolysis as a Function of pH) | Half-life (t½) at various pH and temperatures | Data not publicly available. |

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Figure 3: Experimental workflow for the OECD 111 hydrolysis test.

Methodology:

-

Preparation of Solutions: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant (k) and the half-life (t½) are then calculated.

Photolysis

Photolysis, or degradation by light, can be a significant degradation pathway for chemicals that absorb light in the environmentally relevant spectrum (wavelengths > 290 nm).

Quantitative Data Summary: Photolysis

| Test Guideline | Endpoint | Result | Reference |

| OECD 316 (Phototransformation of Chemicals in Water – Direct Photolysis) | Quantum Yield (Φ) / Half-life (t½) | Data not publicly available. | |

| Atmospheric Photolysis (Estimation) | Atmospheric Half-life | Data not publicly available. |